molecular formula C17H20F3N5O2 B2755205 2-(1-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2415471-57-5

2-(1-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No.: B2755205
CAS No.: 2415471-57-5
M. Wt: 383.375
InChI Key: WMOCIIGBBJJQAK-UHFFFAOYSA-N
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Description

2-(1-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic compound that features a trifluoromethyl group, an oxadiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, which can be synthesized via the reaction of a hydrazide with a trifluoromethyl ketone under acidic conditions. The resulting oxadiazole is then reacted with a piperidine derivative to form the piperidinyl oxadiazole intermediate. Finally, this intermediate is coupled with a hexahydrocinnolinone derivative under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(1-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)-2,3,5,6,7,8-hexahydrocinnolin-3-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as an amine or ester .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and oxadiazole ring are known to enhance binding affinity and selectivity, which can modulate the activity of the target molecule. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of a trifluoromethyl group, an oxadiazole ring, and a piperidine ring, which together confer unique chemical and biological properties .

Properties

IUPAC Name

2-[1-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N5O2/c18-17(19,20)16-22-21-14(27-16)10-24-7-5-12(6-8-24)25-15(26)9-11-3-1-2-4-13(11)23-25/h9,12H,1-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOCIIGBBJJQAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)C3CCN(CC3)CC4=NN=C(O4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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